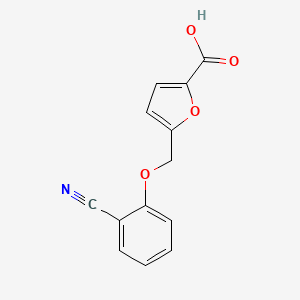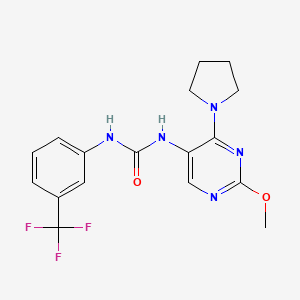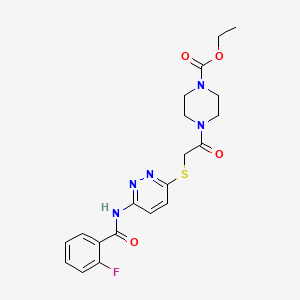![molecular formula C24H25N5O4 B2795075 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105211-09-3](/img/structure/B2795075.png)
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of pyrimidine and indole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the indole moiety: This step may involve cyclization reactions facilitated by catalysts or specific reagents.
Functionalization: The addition of methoxy groups and the phenylpiperazine moiety is usually carried out through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or side chains.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to receptors: It could interact with specific receptors in the body, altering their activity and leading to various physiological effects.
Modulation of signaling pathways: The compound might influence key signaling pathways, such as those involved in inflammation or cell survival, by modulating the activity of enzymes or other proteins.
相似化合物的比较
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share a similar pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
What sets 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity
属性
IUPAC Name |
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-32-19-12-17-18(13-20(19)33-2)26-23-22(17)25-15-29(24(23)31)14-21(30)28-10-8-27(9-11-28)16-6-4-3-5-7-16/h3-7,12-13,15,26H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDTWQHHBOLJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2794997.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2794998.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide](/img/structure/B2794999.png)
![5-fluoro-N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2795000.png)
![ethyl 6-(2-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2795001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2795003.png)
![1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2795004.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795005.png)
![N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795006.png)


![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2795014.png)
